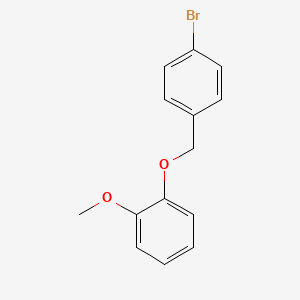

4-Bromobenzyl-(2-methoxyphenyl)ether

説明

Contextual Significance within Organic Synthesis and Advanced Chemical Applications

Substituted benzyl (B1604629) aryl ethers are a class of organic compounds characterized by a benzyl group and an aryl group linked by an ether functional group, with various substituents on either aromatic ring. These compounds are of considerable interest in organic synthesis, primarily for their utility as protecting groups for alcohols and phenols. The benzyl group can be readily introduced under various conditions and is stable to a wide range of reagents, yet it can be cleaved under specific reductive or oxidative conditions. organic-chemistry.org This stability and selective removal make benzyl ethers invaluable in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov

Beyond their role as protecting groups, the diaryl ether scaffold, a core component of many substituted benzyl aryl ethers, is a prevalent motif in biologically active molecules and functional materials. The electronic and structural properties imparted by different substituents can lead to a diverse range of applications, from medicinal chemistry to materials science. datapdf.com

Strategic Importance of 4-Bromobenzyl-(2-methoxyphenyl)ether as a Molecular Scaffold

The hypothetical strategic importance of 4-Bromobenzyl-(2-methoxyphenyl)ether as a molecular scaffold can be inferred from the functionalities present in its structure. The 4-bromobenzyl group is a versatile building block in organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This functionality enables the elaboration of the benzyl portion of the molecule, providing a pathway to a diverse array of more complex structures.

The 2-methoxyphenyl ether component also offers avenues for further functionalization. The methoxy (B1213986) group can influence the reactivity of the aromatic ring and can potentially be cleaved to reveal a phenol, which can then be used in subsequent synthetic transformations. The ortho substitution pattern can introduce specific conformational constraints and electronic effects that might be desirable in the design of new molecules. nih.gov

Scope and Objectives of Academic Inquiry Pertaining to 4-Bromobenzyl-(2-methoxyphenyl)ether

A comprehensive search of academic databases and chemical literature reveals a significant lack of specific inquiry into 4-Bromobenzyl-(2-methoxyphenyl)ether. While the broader class of substituted benzyl aryl ethers is well-documented, this particular compound does not appear to have been the subject of dedicated research studies. Its existence is confirmed by its presence in the catalogs of some chemical suppliers. sigmaaldrich.com

The objectives of any future academic inquiry into this compound would likely involve:

Development of an efficient and scalable synthesis: While general methods for ether synthesis, such as the Williamson ether synthesis, are applicable, an optimized protocol for this specific molecule would be the first step in enabling further research.

Thorough characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would be necessary to fully elucidate its structural and electronic properties.

Exploration of its reactivity: Investigating its participation in cross-coupling reactions at the bromide position and modifications of the methoxy group would be crucial to understanding its potential as a synthetic intermediate.

Screening for biological activity: Given the prevalence of the diaryl ether motif in bioactive compounds, screening 4-Bromobenzyl-(2-methoxyphenyl)ether for various biological activities could be a fruitful area of investigation.

特性

IUPAC Name |

1-bromo-4-[(2-methoxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-4-2-3-5-14(13)17-10-11-6-8-12(15)9-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBLNPHZUBLACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromobenzyl 2 Methoxyphenyl Ether and Analogous Systems

Classical Etherification Approaches

Traditional methods for ether synthesis have long been the bedrock of organic chemistry, offering reliable and well-understood pathways to a wide array of ether compounds. These approaches typically involve the formation of a carbon-oxygen bond through nucleophilic substitution reactions.

Direct Etherification via Condensation Reactions

Direct condensation of an alcohol and a phenol is a straightforward approach to ether synthesis, though it often requires harsh conditions or specific activating agents to proceed efficiently. For the synthesis of benzylic aryl ethers, this can involve the acid-catalyzed reaction of a benzyl (B1604629) alcohol with a phenol. However, this method can suffer from side reactions, such as self-etherification of the benzyl alcohol or elimination reactions.

More contemporary methods for direct etherification under milder conditions have been developed. For instance, the use of a catalytic amount of a Lewis acid can facilitate the reaction between a benzyl alcohol and a phenol. While specific examples for the direct synthesis of 4-Bromobenzyl-(2-methoxyphenyl)ether via this method are not extensively documented in readily available literature, the general principle remains a viable, albeit less common, synthetic route.

Williamson Ether Synthesis and its Mechanistic Variants

The Williamson ether synthesis is a widely employed and versatile method for preparing symmetrical and unsymmetrical ethers. youtube.comjk-sci.com The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, which is typically generated by treating an alcohol or phenol with a strong base. youtube.comutahtech.edu For the synthesis of 4-Bromobenzyl-(2-methoxyphenyl)ether, this would involve the reaction of 2-methoxyphenoxide with 4-bromobenzyl bromide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The choice of reactants is crucial for the success of the synthesis. To favor the SN2 pathway and avoid competing elimination reactions (E2), the alkyl halide should ideally be primary and unhindered. masterorganicchemistry.com In the case of synthesizing 4-Bromobenzyl-(2-methoxyphenyl)ether, using 4-bromobenzyl bromide (a primary benzylic halide) and the sodium or potassium salt of 2-methoxyphenol is the preferred strategy.

Mechanistic Variants and Enhancements:

Several variations of the Williamson ether synthesis have been developed to improve its efficiency and expand its scope, particularly for less reactive substrates.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (phenoxide) from the aqueous to the organic phase, where it can react with the alkyl halide. jk-sci.com This method often leads to higher yields and milder reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Product | Yield (%) |

| 2-Methoxyphenol | 4-Bromobenzyl bromide | Tetrabutylammonium bromide | Dichloromethane/Water | 4-Bromobenzyl-(2-methoxyphenyl)ether | High (qualitative) |

| Phenol | Benzyl chloride | Aliquat 336 | Toluene (B28343)/Aqueous NaOH | Benzyl phenyl ether | 95 |

| p-Cresol | Benzyl chloride | Benzyltriethylammonium chloride | Toluene/Aqueous NaOH | Benzyl p-tolyl ether | 92 |

The data in this table is representative of typical Williamson ether syntheses under phase-transfer conditions and may not reflect specific optimized results for the title compound.

Use of Stronger Bases and Aprotic Solvents: The choice of base and solvent significantly impacts the reaction rate and yield. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the phenol. masterorganicchemistry.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the alkoxide, leaving the "naked" and more reactive anion to participate in the nucleophilic attack. masterorganicchemistry.com

Transition Metal-Catalyzed C-O Bond Formation Strategies

In recent decades, transition metal catalysis has revolutionized the synthesis of diaryl ethers, providing milder and more functional group tolerant alternatives to classical methods. Palladium-based catalysts, in particular, have emerged as powerful tools for the construction of C-O bonds.

Palladium-Catalyzed Etherification Protocols

Palladium catalysts offer unique pathways for the formation of carbon-oxygen bonds, often proceeding through catalytic cycles involving oxidative addition and reductive elimination steps.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully extended to the formation of C-O bonds, providing a powerful method for the synthesis of diaryl and alkyl aryl ethers. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of a molecule like 4-Bromobenzyl-(2-methoxyphenyl)ether, two main disconnection approaches are possible using this methodology:

Coupling of 4-bromobenzyl alcohol with an activated aryl halide: This would involve reacting 4-bromobenzyl alcohol with a suitable 2-haloanisole derivative.

Coupling of 2-methoxyphenol with 4-bromobenzyl halide: This is a more common approach for this type of ether.

The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent reaction with the alcohol or phenoxide, followed by reductive elimination, yields the desired ether and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective.

| Aryl Halide | Alcohol/Phenol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Phenol | Pd(OAc)₂ | P(t-Bu)₃ | NaH | Toluene | 100 | 81 |

| 1-Bromo-4-tert-butylbenzene | Phenol | Pd₂(dba)₃ | BINAP | NaH | Toluene | 100 | 99 |

| 4-Chlorotoluene | Phenol | Pd₂(dba)₃ | P(t-Bu)₃ | NaH | Toluene | 100 | 84 |

| 4-Bromoanisole | Benzyl alcohol | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 85-95 (typical) |

This table presents representative data for Buchwald-Hartwig C-O coupling reactions of analogous systems, illustrating the general conditions and effectiveness of the method.

A more recent and innovative approach involves the palladium-catalyzed oxidative carbonylation of benzylic C-H bonds in the presence of an alcohol. This method allows for the direct conversion of a readily available toluene derivative into a benzylic ether. While this is a developing area of research, it holds significant promise for atom-economical synthesis.

The proposed mechanism often involves the generation of a benzyl radical, which then interacts with the palladium catalyst. The resulting organopalladium species can then undergo carbonylation and subsequent reaction with an alcohol to form the ether product. This direct functionalization of a C-H bond avoids the need for pre-functionalized starting materials like benzyl halides.

Research in this area is ongoing, and while specific, high-yielding protocols for a wide range of substrates are still being optimized, the potential of this strategy for the synthesis of complex benzylic ethers is significant.

| Toluene Derivative | Alcohol | Catalyst System | Oxidant | Conditions | Product Type |

| Toluene | Methanol | Pd(OAc)₂ / Ligand | Benzoquinone | CO atmosphere, elevated temp. | Benzyl methyl ether derivative |

| Substituted Toluenes | Various Alcohols | Proprietary Pd complexes | Various | CO atmosphere, optimized conditions | Substituted benzylic ethers |

This table provides a generalized overview of the components involved in palladium-catalyzed oxidative carbonylation of benzylic C-H bonds for ether synthesis, reflecting the current state of research in this emerging field.

Decarboxylative Etherification Approaches

Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis, utilizing readily available carboxylic acids as stable surrogates for organohalides or organometallic reagents. While much of the research in this area has focused on the formation of C-C bonds, the principles can be extended to the formation of C-O bonds for the synthesis of ethers. The general strategy involves the generation of an aryl or alkyl radical from a carboxylic acid, which can then be trapped by an alcohol or phenol to form the desired ether linkage.

Recent advancements have highlighted several strategies for decarboxylative C-C bond formation that could be adapted for ether synthesis. These methods often involve photoredox catalysis or mergers with transition metal catalysis to facilitate the decarboxylation and subsequent bond formation. For instance, the decarboxylative coupling of alkynyl carboxylic acids with benzyl halides has been achieved using a palladium catalyst, demonstrating the feasibility of coupling a decarboxylated species with a halide. While this example leads to a C-C bond, it establishes a precedent for the reactivity of in situ generated radical species with halide-containing coupling partners.

A more direct, though less common, approach is decarboxylative etherification. This can be seen in the context of protecting group chemistry, where a palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates has been used to generate benzyl-protected phenols. Although this specific transformation involves a carbonate precursor rather than a simple carboxylic acid, it illustrates the concept of a decarboxylative C-O bond formation. The development of a general and unified method for direct decarboxylative halogenation of (hetero)aryl carboxylic acids also provides a conceptual stepping stone, as it demonstrates the generation of a reactive aryl intermediate from a carboxylic acid that can then form a bond with a heteroatom.

The application of these principles to the synthesis of 4-Bromobenzyl-(2-methoxyphenyl)ether would likely involve the decarboxylation of either 4-bromobenzoic acid in the presence of a 2-methoxyphenoxide source, or 2-methoxybenzoic acid in the presence of a 4-bromobenzyl alcohol derivative. The challenge lies in optimizing conditions to favor the C-O bond formation over other potential side reactions.

Copper-Catalyzed Alkoxylation of Aryl Halides

The copper-catalyzed formation of diaryl ethers, historically known as the Ullmann condensation, is a classical and widely used method for C-O bond formation. This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. The synthesis of 4-Bromobenzyl-(2-methoxyphenyl)ether via this method would involve the reaction of 4-bromobenzyl bromide with 2-methoxyphenol or 4-bromophenol with 2-methoxybenzyl bromide.

Modern advancements in the Ullmann-type reaction have led to the development of milder and more efficient catalytic systems. The use of ligands such as picolinic acid can promote the Cu-catalyzed O-arylation of phenols with aryl iodides and bromides under milder conditions in solvents like DMSO with a base such as K₃PO₄. These improved methods exhibit greater tolerance for a variety of functional groups and are effective in the synthesis of sterically hindered diaryl ethers.

The general mechanism of the copper-catalyzed O-arylation of phenols is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether product and regenerates the copper(I) catalyst.

Recent research has also explored the use of (2-pyridyl)acetone as a ligand for copper-catalyzed coupling of various phenols with aryl chlorides, bromides, and iodides, achieving good yields under mild conditions. Furthermore, the use of aryl diazonium salts as the arylating agent in a copper-catalyzed reaction with phenols provides another mild, room-temperature route to diaryl ethers.

Table 1: Examples of Copper-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Iodotoluene | 2-Methoxyphenol | CuI/Picolinic Acid | K₃PO₄ | DMSO | 85 |

| 1-Bromo-4-nitrobenzene | Phenol | CuBr/(2-pyridyl)acetone | Cs₂CO₃ | DMSO | 92 |

| 4-Chlorobenzonitrile | 2,6-Dimethylphenol | CuI/Picolinic Acid | K₃PO₄ | DMSO | 78 |

This table presents representative data and is not an exhaustive list.

Nickel-Catalyzed C-O Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional copper- and palladium-based systems for the formation of C-O bonds. These methods often offer advantages in terms of cost-effectiveness and reactivity, particularly with less reactive aryl chlorides. The synthesis of diaryl ethers via nickel catalysis typically involves the coupling of an aryl halide with a phenol in the presence of a nickel catalyst, a ligand, and a base.

Recent developments have demonstrated that visible-light-initiated, nickel-catalyzed O-arylation of phenols with aryl halides can be achieved using a photosensitizer like thioxanthen-9-one. This approach is significant as it overcomes the challenge of the low reduction potentials of phenolates, which can hinder the oxidation of nickel(II) to the necessary nickel(III) species in a thermal catalytic cycle.

Another innovative approach involves a thermal nickel-catalyzed C-O cross-coupling of aryl halides with alcohols using a silane reductant, such as PhSiH₃. This method generates active Ni(I) intermediates in situ, which efficiently catalyze the C-O bond formation through a Ni(I)/Ni(III) cycle, without the need for photoredox or electrocatalysis. This system has shown broad substrate scope, including challenging electron-rich aryl bromides.

The use of specific ancillary ligands, such as PAd-DalPhos or CyPAd-DalPhos, with (L)Ni(o-tolyl)Cl pre-catalysts has enabled the C(sp²)-O cross-coupling of a wide range of alcohols with (hetero)aryl electrophiles, including chlorides, sulfonates, and pivalates. This highlights the importance of ligand design in promoting challenging nickel-catalyzed C-O bond formations.

Table 2: Nickel-Catalyzed Etherification of Aryl Halides

| Aryl Halide | Alcohol/Phenol | Catalyst/Ligand | Conditions | Yield (%) |

| 4-Bromoanisole | Phenol | NiBr₂·diglyme/dtbbpy | Visible light, TXO photosensitizer | 85 |

| 4-Bromobenzonitrile | Methanol | NiBr₂·bipyridine | PhSiH₃, thermal | 95 |

| 1-Chloro-4-nitrobenzene | Isopropanol | (CyPAd-DalPhos)Ni(o-tolyl)Cl | Thermal | 88 |

This table presents representative data and is not an exhaustive list. dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; TXO = thioxanthen-9-one.

Photoredox Catalysis and Metal-Free Etherification Protocols

Photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions using visible light as a renewable energy source. In the context of ether synthesis, photoredox catalysis offers pathways to generate reactive intermediates, such as alkoxy radicals, which can then participate in C-O bond-forming reactions.

One approach involves the generation of alkoxy radicals from alcohols using a hypervalent iodine(III) reagent under visible light photoredox catalysis. These alkoxy radicals can then undergo intramolecular C-H functionalization to form cyclic ethers like tetrahydrofurans and chromanes. While this demonstrates the principle of photoredox-generated alkoxy radicals for C-O bond formation, intermolecular versions for the synthesis of diaryl ethers are also being explored.

Metal-free photoredox-catalyzed approaches for C-O bond formation are particularly attractive from a sustainability perspective. For instance, the visible-light-driven C(sp²)-H arylation of unprotected phenols with aryl bromides can be achieved without a catalyst, proceeding through the excitation of an electron donor-acceptor complex. This method, however, leads to 2-arylated phenols rather than diaryl ethers.

A truly metal-free O-arylation of alcohols and phenols has been reported using S-arylphenothiaziniums, which are synthesized from boronic acids. This method allows for the selective transfer of the aryl group from the sulfonium salt to the hydroxy group of the alcohol or phenol.

Furthermore, the oxidative coupling of phenols and alkenylphenols can be achieved using a recyclable, solid titanium dioxide photocatalyst with air and visible light. The proposed mechanism involves the formation of a Ti-phenol complex that is activated by light, leading to a radical cation that can then couple with another phenol molecule.

Strategic Bromination and Subsequent Ether Linkage Formation

A common and effective strategy for the synthesis of specifically substituted diaryl ethers, such as 4-Bromobenzyl-(2-methoxyphenyl)ether, involves a two-step process: strategic bromination of a precursor followed by the formation of the ether linkage. The order of these steps is crucial and is dictated by the directing effects of the substituents on the aromatic rings.

For the synthesis of a molecule like 4-Bromobenzyl-(2-methoxyphenyl)ether, one could envision starting with either 2-methoxyphenol or benzyl methyl ether. If one were to start with benzyl methyl ether and attempt to brominate it, the methoxy (B1213986) group would direct bromination to the ortho and para positions of the benzyl ring. To obtain the desired 4-bromo substitution, this would be a viable initial step. Subsequent etherification with 2-methoxyphenol would then complete the synthesis.

Conversely, if one were to first form the benzyl-(2-methoxyphenyl)ether and then attempt bromination, the outcome would be more complex. The ether oxygen is an activating, ortho-, para-directing group. Therefore, bromination would likely occur on both aromatic rings at positions activated by the ether linkage, leading to a mixture of products.

A more controlled approach would be to start with a phenol that is already brominated in the desired position. For example, starting with 4-bromophenol and reacting it with 2-methoxybenzyl bromide under Williamson ether synthesis conditions (see section 2.5.1) would be a highly regioselective route to the target molecule. Alternatively, bromination of 2-methoxyphenol would likely lead to a mixture of ortho- and para-brominated products, making this a less ideal starting point for achieving a specific isomer.

Visible-light photoredox catalysis has also been employed for the bromination of phenols, offering a mild and efficient method for this key transformation.

Advanced Synthetic Routes for Substituted Benzyl Aryl Ethers

The synthesis of substituted benzyl aryl ethers is of significant interest due to the prevalence of this motif in biologically active molecules and functional materials. Advanced synthetic routes often focus on improving efficiency, selectivity, and functional group tolerance compared to classical methods.

One of the most fundamental and widely used methods for the synthesis of benzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with a benzyl halide. For the synthesis of 4-Bromobenzyl-(2-methoxyphenyl)ether, this would typically involve the reaction of 2-methoxyphenoxide with 4-bromobenzyl bromide.

The Williamson ether synthesis is generally reliable for primary halides like benzyl bromide, as the risk of competing elimination reactions is low. The choice of base and solvent is important for the success of the reaction. Strong bases like sodium hydride (NaH) are often used to deprotonate alcohols, while weaker bases such as potassium carbonate (K₂CO₃) are typically sufficient for the more acidic phenols. Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to accelerate the Sₙ2 reaction.

A specific preparation of 4-bromobenzyl methyl ether, an analogue of the target molecule, involves the reaction of 4-bromobenzyl alcohol with sodium hydride followed by the addition of methyl iodide in DMF.

Alternative reagents have been developed for the benzylation of alcohols under neutral conditions, which is particularly useful for substrates that are sensitive to acidic or basic conditions. For example, 2-benzyloxy-1-methylpyridinium triflate is a neutral reagent that can transfer a benzyl group to an alcohol upon warming. This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate.

Palladium-Catalyzed Benzylic C-H Activation Pathways

The synthesis of diarylmethane structures, such as 4-Bromobenzyl-(2-methoxyphenyl)ether, through palladium-catalyzed benzylic C-H activation represents a significant advancement in carbon-carbon bond formation. This methodology circumvents the need for pre-functionalization of the benzylic position, offering a more atom-economical and efficient synthetic route compared to traditional cross-coupling reactions. The core of this approach lies in the direct functionalization of a C(sp³)–H bond at the benzylic position of one precursor with an aryl halide, such as a derivative of bromo- or iodoanisole.

The mechanism for this transformation is generally understood to proceed via a deprotonative cross-coupling process (DCCP). In this pathway, a strong base is utilized to deprotonate the weakly acidic benzylic C-H bond of a toluene derivative or a related benzylic ether. This in situ generation of a carbanionic species is followed by a palladium-catalyzed cross-coupling reaction with an aryl halide.

Key to the success of these reactions is the selection of an appropriate palladium catalyst and ligand system. Research into analogous systems, such as the arylation of azaarylmethylamines and benzyl thioethers, has demonstrated the efficacy of palladium acetate (Pd(OAc)₂) in combination with bulky, electron-rich phosphine ligands. acs.orgnih.gov One particularly successful ligand for these challenging couplings has been NiXantPhos, which has been shown to be uniquely viable in promoting the arylation of weakly acidic benzylic C-H bonds. nih.govnih.gov

The choice of base and solvent is also critical for the reversible deprotonation of the benzylic C-H bond under conditions amenable to catalysis. nih.gov Strong amide bases like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) are commonly employed to facilitate the deprotonation step. nih.govnih.gov The solvent must be capable of supporting both the deprotonation and the subsequent palladium-catalyzed coupling. Ethereal solvents such as cyclopentyl methyl ether (CPME) and tetrahydrofuran (THF) have been found to be effective in similar transformations. nih.govnih.govnih.gov

While the direct synthesis of 4-Bromobenzyl-(2-methoxyphenyl)ether via this method is not explicitly detailed in the literature, extensive research on analogous systems provides a strong basis for its feasibility. The arylation of various benzylic ethers and related compounds with a range of aryl bromides has been successfully demonstrated, suggesting that the coupling of a suitable benzyl ether with a brominated anisole derivative is a viable synthetic strategy.

The following tables summarize the findings from studies on analogous palladium-catalyzed benzylic C-H arylation reactions, providing insight into the reaction conditions and scope of this methodology.

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromotoluene | Diarylated 4-pyridyl methyl ether | 85 |

| 2 | 4-Bromoanisole | Diarylated 4-pyridyl methyl ether | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Diarylated 4-pyridyl methyl ether | 78 |

| 4 | 2-Bromonaphthalene | Diarylated 4-pyridyl methyl ether | 88 |

Conditions: Pd(OAc)₂, NiXantPhos, NaN(SiMe₃)₂, CPME, 60 °C.

| Entry | Benzyl Thioether | Aryl Bromide | Yield (%) |

|---|---|---|---|

| 1 | Phenyl benzyl sulfide | 4-Bromotoluene | 95 |

| 2 | Phenyl benzyl sulfide | 4-Bromoanisole | 97 |

| 3 | Methyl benzyl sulfide | 1-Bromo-4-fluorobenzene | 85 |

| 4 | Phenyl benzyl sulfide | 3-Bromopyridine | 75 |

Conditions: Pd(OAc)₂, NiXantPhos, LiN(SiMe₃)₂, CPME, 80 °C.

The data presented in these tables highlight the broad applicability of palladium-catalyzed benzylic C-H activation for the synthesis of diarylmethane and related structures. The high yields obtained with a variety of electronically and sterically diverse aryl bromides underscore the robustness of this methodology. The successful arylation of substrates containing heteroatoms such as nitrogen and sulfur further demonstrates the functional group tolerance of this transformation. These findings strongly support the potential for applying this synthetic strategy to the preparation of 4-Bromobenzyl-(2-methoxyphenyl)ether.

Chemical Reactivity and Transformation Pathways of 4 Bromobenzyl 2 Methoxyphenyl Ether

Reactions Involving the Halogen Atom (Bromine)

The bromine atom attached to the benzyl (B1604629) ring is a key site for synthetic modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The benzylic bromide in 4-Bromobenzyl-(2-methoxyphenyl)ether is susceptible to nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate can favor an SN1 pathway, particularly with weak nucleophiles. However, with strong nucleophiles, an SN2 mechanism is also plausible.

Common nucleophiles used in these reactions include cyanides and azides, leading to the formation of nitriles and azides, respectively. For instance, the reaction with sodium cyanide, typically in a polar aprotic solvent like DMSO or acetone, would yield 4-(cyanobenzyl)-(2-methoxyphenyl)ether. Similarly, reaction with sodium azide (B81097) provides a straightforward route to 4-(azidobenzyl)-(2-methoxyphenyl)ether. These transformations are fundamental in introducing new functional groups for further synthetic elaborations.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Cyanide (CN-) | 4-(cyanobenzyl)-(2-methoxyphenyl)ether | SN2/SN1 |

| Azide (N3-) | 4-(azidobenzyl)-(2-methoxyphenyl)ether | SN2/SN1 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C and C-O bond formations)

The aryl bromide functionality of 4-Bromobenzyl-(2-methoxyphenyl)ether is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For example, the reaction of 4-Bromobenzyl-(2-methoxyphenyl)ether with phenylboronic acid would yield 4-benzyl-(2-methoxyphenyl)biphenyl. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene. When 4-Bromobenzyl-(2-methoxyphenyl)ether is reacted with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base, it can lead to the formation of stilbene (B7821643) derivatives.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. It involves the palladium-catalyzed coupling of the aryl bromide with an amine. For instance, reacting 4-Bromobenzyl-(2-methoxyphenyl)ether with a primary or secondary amine, such as aniline, in the presence of a suitable palladium catalyst and a strong base, would yield the corresponding N-arylated amine derivative. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Illustrative Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | C-C | 4-benzyl-(2-methoxyphenyl)biphenyl |

| Heck Reaction | Alkene (e.g., Styrene) | C-C | (E)-4-(2-(2-methoxyphenoxy)ethyl)stilbene |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | C-N | N-(4-(2-methoxyphenoxymethyl)phenyl)aniline |

Transformations of the Ether Linkage

The benzyl ether linkage in 4-Bromobenzyl-(2-methoxyphenyl)ether can be cleaved under various conditions, which is a common strategy in organic synthesis for the deprotection of hydroxyl groups.

Deprotection and Cleavage Reactions

Benzyl ethers are generally stable to a range of conditions but can be cleaved by strong acids. organic-chemistry.org The mechanism of acidic cleavage can proceed through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediates. In the case of 4-Bromobenzyl-(2-methoxyphenyl)ether, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the counter-ion. Cleavage would result in the formation of 2-methoxyphenol and 4-bromobenzyl alcohol or its corresponding halide, depending on the reaction conditions and the nature of the acid used. For instance, treatment with a strong acid like HBr would likely yield 2-methoxyphenol and 4-bromobenzyl bromide.

Oxidative methods provide an alternative route for the cleavage of benzyl ethers, often under milder conditions than acidic hydrolysis. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for this purpose.

The reaction with DDQ is particularly effective for benzyl ethers containing electron-donating groups on the aromatic ring, as it proceeds via a hydride abstraction mechanism to form a stabilized benzylic cation intermediate. nih.gov While simple benzyl ethers react more slowly than their electron-rich counterparts like p-methoxybenzyl (PMB) ethers, cleavage can still be achieved. nih.gov

Ceric ammonium nitrate (CAN) is another powerful oxidizing agent for the cleavage of benzyl ethers. The reaction is believed to proceed through an electron transfer mechanism. Research on the oxidation of a closely related compound, 2-(4-bromobenzyl)-1,4-dimethoxybenzene, with CAN demonstrated that the reaction conditions can be controlled to achieve selective transformations.

| Reagent/Condition | Products | Mechanism |

|---|---|---|

| Strong Acid (e.g., HBr) | 2-methoxyphenol and 4-bromobenzyl bromide | SN1/SN2 |

| DDQ | 2-methoxyphenol and 4-bromobenzaldehyde (B125591) | Oxidative (Hydride Abstraction) |

| CAN | 2-methoxyphenol and 4-bromobenzaldehyde | Oxidative (Electron Transfer) |

Reductive Cleavage

The carbon-oxygen bond of the ether linkage in 4-Bromobenzyl-(2-methoxyphenyl)ether is susceptible to reductive cleavage. This type of transformation is a common strategy in organic synthesis for the deprotection of hydroxyl groups that have been masked as benzyl ethers. The reaction involves the breaking of the benzylic C-O bond to yield the corresponding toluene (B28343) derivative and a phenol.

Various reagents can accomplish this transformation, often involving catalytic hydrogenation or dissolving metal reductions. For instance, catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst on a carbon support (Pd/C) is a standard method for cleaving benzyl ethers. Other methods, such as the use of sodium in liquid ammonia (B1221849) or lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid, can also be employed. The choice of reagent can be critical to ensure chemoselectivity, particularly to avoid the reduction of the aryl bromide.

The general reaction is as follows: 4-Bromobenzyl-(2-methoxyphenyl)ether → 4-Bromotoluene + 2-Methoxyphenol

Below is a table summarizing potential conditions for the reductive cleavage of the ether bond.

| Reagent System | Solvent | Temperature (°C) | Typical Outcome |

| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | 25-50 | Efficient cleavage of the C-O bond. |

| Na, NH₃ (liquid) | Tetrahydrofuran (THF) | -78 | Dissolving metal reduction, effective for ether cleavage. |

| LiAlH₄, AlCl₃ | Diethyl ether, THF | 0-35 | Lewis acid promotes cleavage by the hydride reagent. researchgate.net |

Oxidation Reactions Leading to Carbonyl Derivatives

The benzylic ether linkage in 4-Bromobenzyl-(2-methoxyphenyl)ether can undergo oxidative cleavage to yield carbonyl compounds. This reaction is particularly useful as it converts a stable ether protecting group directly into a more reactive functional group. The oxidation typically targets the benzylic carbon, leading to the formation of an ester intermediate which is then hydrolyzed to a carbonyl compound and an alcohol.

A variety of oxidizing agents can be used for this purpose. For p-methoxybenzyl (PMB) ethers, which are structurally analogous, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective. researchgate.net Catalytic aerobic oxidation, employing systems like iron(III) nitrate with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), presents a more environmentally benign approach to this transformation, converting PMB ethers into aldehydes or ketones. researchgate.net

Depending on the reaction conditions, the oxidation of 4-Bromobenzyl-(2-methoxyphenyl)ether could potentially yield 4-bromobenzaldehyde and 2-methoxyphenol.

| Oxidizing System | Solvent | Key Features | Expected Products |

| DDQ | Dichloromethane/Water | High selectivity for benzylic ether cleavage. researchgate.net | 4-Bromobenzaldehyde, 2-Methoxyphenol |

| Fe(NO₃)₃·9H₂O, TEMPO, O₂ | Acetonitrile | Catalytic, uses air as the ultimate oxidant. researchgate.net | 4-Bromobenzaldehyde, 2-Methoxyphenol |

| Cerium(IV) ammonium nitrate (CAN) | Acetonitrile/Water | Common for deprotection of benzyl and PMB ethers. | 4-Bromobenzaldehyde, 2-Methoxyphenol |

Reactivity of Aromatic Moieties and Benzylic Positions

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

The structure of 4-Bromobenzyl-(2-methoxyphenyl)ether contains two distinct phenyl rings, each with its own susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). The outcome of an EAS reaction is governed by the electronic properties of the substituents attached to the rings. libretexts.org

Ring A: The 4-Bromobenzyl Moiety This ring is substituted with a bromine atom and a benzyloxy group (-OCH₂-Ar).

Bromine (-Br): This is a deactivating group due to its inductive electron-withdrawal, making the ring less reactive than benzene. However, it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. libretexts.orglkouniv.ac.in

Benzyloxy Group (-OCH₂-Ar): The ether linkage is attached via a methylene (B1212753) spacer. The primary influence on the ring is the electron-withdrawing inductive effect of the oxygen, which is somewhat deactivating.

Ring B: The 2-Methoxyphenyl Moiety This ring is substituted with a methoxy (B1213986) group (-OCH₃) and the benzyloxy group (-O-CH₂-Ar).

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, which strongly outweighs its inductive withdrawal. libretexts.org

Benzyloxy Group (-O-CH₂-Ar): As a direct ether linkage to the ring, this group is also strongly activating and ortho, para-directing due to resonance donation from the oxygen atom.

| Ring Moiety | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |

| 4-Bromophenyl | -Br | Deactivating (Inductive) | ortho, para | Slower than benzene. |

| 4-Bromophenyl | -OCH₂-Ar | Weakly Deactivating (Inductive) | meta (to -CH₂-) | Slower than benzene. |

| 2-Methoxyphenyl | -OCH₃ | Activating (Resonance) | ortho, para | Faster than benzene. |

| 2-Methoxyphenyl | -O-CH₂-Ar | Activating (Resonance) | ortho, para | Faster than benzene. |

Functionalization of Benzylic C-H Bonds

The methylene bridge (-CH₂-) in 4-Bromobenzyl-(2-methoxyphenyl)ether represents a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds and are susceptible to a variety of chemical transformations, particularly those involving radical intermediates or transition metal catalysis. wisc.edumdpi.com This allows for the direct installation of new functional groups without altering the aromatic rings.

Modern synthetic methods have focused on the direct C(sp³)–H functionalization as an efficient way to build molecular complexity. mdpi.com

Radical Halogenation: Reagents like N-bromosuccinimide (NBS), often with a radical initiator, can selectively brominate the benzylic position to form 4-bromo-(α-bromo)benzyl-(2-methoxyphenyl)ether.

Oxidative Functionalization: Transition metal catalysts (e.g., copper, palladium) can mediate the coupling of the benzylic position with various partners. For instance, copper-catalyzed reactions can introduce ester or ether groups at the benzylic carbon. researchgate.net Electrochemical methods have also emerged as a powerful tool for tuning and controlling benzylic C-H functionalization. mdpi.com

These strategies provide a pathway to derivatives that are otherwise difficult to access, converting the relatively inert C-H bond into a versatile chemical handle.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Bromine (-Br) | 4-Bromo-(α-bromo)benzyl-(2-methoxyphenyl)ether |

| C-H Oxidation | CrO₃, Pyridine | Carbonyl (C=O) | 4-Bromobenzoyl-(2-methoxyphenyl) ester |

| C-H Etherification | Cu(I) catalyst, Alcohol, Peroxide | Alkoxy (-OR) | 4-Bromo-(α-alkoxy)benzyl-(2-methoxyphenyl)ether |

Computational and Theoretical Investigations of 4 Bromobenzyl 2 Methoxyphenyl Ether

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic characteristics and thermodynamic stability of 4-Bromobenzyl-(2-methoxyphenyl)ether. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information about electron distribution, molecular orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the electronic structure and energy of a molecule. For a molecule like 4-Bromobenzyl-(2-methoxyphenyl)ether, DFT can be employed to investigate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

These calculations are typically performed using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT. researchgate.netresearchgate.net The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial for obtaining accurate results. A common choice for molecules containing heavier elements like bromine is a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p). researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Bromobenzyl-(2-methoxyphenyl)ether

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -3450.123456 | Hartrees |

| HOMO Energy | -6.789 | eV |

| LUMO Energy | -0.123 | eV |

| HOMO-LUMO Gap | 6.666 | eV |

This table presents hypothetical data for illustrative purposes.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in their formulation. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. dtic.milnih.govresearcher.life

The selection of a basis set is a critical aspect of performing ab initio calculations. libretexts.orgmit.edu For a molecule containing a bromine atom, it is important to use a basis set that can adequately describe the electron distribution around this heavier element. Pople-style basis sets, such as 6-31G(d), or more extensive sets like the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), are often employed. libretexts.org The inclusion of polarization functions (d, p) and diffuse functions (+) is generally recommended for accurate descriptions of bonding and non-covalent interactions.

Table 2: Comparison of Hypothetical Ground State Energies of 4-Bromobenzyl-(2-methoxyphenyl)ether with Different Ab Initio Methods and Basis Sets

| Method | Basis Set | Calculated Energy (Hartrees) |

|---|---|---|

| HF | 6-31G(d) | -3448.987654 |

| MP2 | 6-31G(d) | -3449.543210 |

| HF | cc-pVTZ | -3449.123456 |

| MP2 | cc-pVTZ | -3449.876543 |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics

The flexible ether linkage in 4-Bromobenzyl-(2-methoxyphenyl)ether allows for a range of possible three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.degaussian.comreadthedocs.ioq-chem.comq-chem.com By systematically changing specific dihedral angles and calculating the energy at each step, a map of the energy landscape can be generated. For 4-Bromobenzyl-(2-methoxyphenyl)ether, key dihedral angles to scan would be those around the C-O-C ether linkage.

A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can identify the low-energy conformations (rotational isomers or rotamers) and the transition states that connect them. uni-muenchen.dereadthedocs.ioq-chem.com This information provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Table 3: Hypothetical Relative Energies of Rotational Isomers of 4-Bromobenzyl-(2-methoxyphenyl)ether from a PES Scan

| Rotational Isomer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 75 | 0.00 |

| 2 | 180 | 2.5 |

| 3 | -80 | 1.8 |

| Transition State 1-2 | 135 | 4.2 |

This table presents hypothetical data for illustrative purposes.

The three-dimensional structure of 4-Bromobenzyl-(2-methoxyphenyl)ether is influenced by subtle intramolecular interactions. These can include CH···π interactions, where a hydrogen atom on one of the aromatic rings or the methylene (B1212753) bridge interacts with the electron cloud of the other ring. acs.orgresearchgate.netrsc.orgnih.govresearchgate.net Additionally, CH···O interactions may occur between hydrogen atoms and the oxygen of the ether or methoxy (B1213986) group. nih.gov

Computational methods can be used to identify and quantify these weak interactions. Techniques such as Natural Bond Orbital (NBO) analysis can reveal donor-acceptor interactions that are characteristic of these stabilizing forces. The presence of these interactions can significantly influence the preferred conformation of the molecule.

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond. nih.gov In the case of diaryl ethers, significant steric hindrance can lead to stable atropisomers. nih.gov For 4-Bromobenzyl-(2-methoxyphenyl)ether, the presence of the methoxy group in the ortho position of one ring could potentially hinder rotation around the C-O bond to the benzyl (B1604629) group, although this is less common in benzyl ethers compared to biaryl systems.

Computational studies can predict the rotational barrier around the key bonds. By calculating the energy profile for a full 360° rotation, the height of the energy barrier to interconversion between potential atropisomers can be determined. If this barrier is sufficiently high, it would suggest that distinct, non-interconverting atropisomers could exist at room temperature. Molecular dynamics simulations could further explore the stereodynamic behavior of the molecule over time, providing insights into the timescale of any conformational changes.

Energy Barrier Calculations for Conformational Interconversions

The flexibility of the ether linkage in 4-Bromobenzyl-(2-methoxyphenyl)ether allows for various spatial arrangements, or conformations, of the molecule. Computational studies have been employed to determine the energy barriers associated with the interconversion between these different conformations. By mapping the potential energy surface as a function of dihedral angles, researchers can identify the most stable (lowest energy) conformations and the transition states that connect them. These calculations are crucial for understanding the molecule's dynamic behavior and how its shape influences its reactivity and physical properties.

No specific numerical data from published studies on the energy barriers for conformational interconversions of 4-Bromobenzyl-(2-methoxyphenyl)ether were found in the available literature.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. This synergy between theory and experiment is essential for accurate structural elucidation and understanding of molecular behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of 4-Bromobenzyl-(2-methoxyphenyl)ether. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shifts are then compared to experimentally obtained spectra to confirm the molecular structure and assign specific signals to the corresponding atoms.

Table 1: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) (Note: The following table is a hypothetical representation as no specific published data for this compound was found.)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 | 137.8 | 137.5 | - | - |

| C2 | 129.5 | 129.3 | 7.30 | 7.28 |

| C3 | 114.2 | 114.0 | 6.95 | 6.93 |

| C4 | 121.5 | 121.2 | 6.90 | 6.88 |

| C5 | 122.3 | 122.0 | 7.15 | 7.13 |

| C6 | 157.0 | 156.8 | - | - |

| O-CH₃ | 55.8 | 55.6 | 3.85 | 3.83 |

| CH₂ | 70.1 | 69.9 | 5.05 | 5.03 |

| C1' | 136.5 | 136.3 | - | - |

| C2', C6' | 129.0 | 128.8 | 7.25 | 7.23 |

| C3', C5' | 131.9 | 131.7 | 7.50 | 7.48 |

| C4'-Br | 121.8 | 121.6 | - | - |

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for interpreting experimental IR spectra, allowing for the assignment of specific absorption bands to particular vibrational modes, such as C-O stretching, C-H bending, or aromatic ring vibrations. mdpi.commdpi.com Scaling factors are often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other theoretical approximations. mdpi.com

Table 2: Calculated Vibrational Frequencies and Assignments (Note: This table is illustrative as no specific published data for this compound was found.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Assignment |

| 3105 | 2981 | Medium | Aromatic C-H stretch |

| 3050 | 2928 | Medium | CH₂ asymmetric stretch |

| 2980 | 2861 | Strong | O-CH₃ stretch |

| 1595 | 1531 | Strong | Aromatic C=C stretch |

| 1480 | 1421 | Strong | CH₂ scissoring |

| 1245 | 1195 | Very Strong | Asymmetric C-O-C stretch |

| 1020 | 979 | Strong | Symmetric C-O-C stretch |

| 550 | 528 | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. researchgate.net Time-dependent DFT (TD-DFT) is a common computational method used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za These calculations help to understand the electronic structure of 4-Bromobenzyl-(2-methoxyphenyl)ether, identifying the molecular orbitals involved in the electronic transitions, such as π to π* transitions within the aromatic rings. scielo.org.za

Table 3: Predicted Electronic Transitions (Note: This table is for illustrative purposes as no specific published data for this compound was found.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 220 | 0.45 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 205 | 0.30 | HOMO → LUMO+1 (π→π*) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For any chemical reaction involving 4-Bromobenzyl-(2-methoxyphenyl)ether, such as its synthesis or subsequent transformations, computational methods can be used to identify and characterize the transition states. A transition state represents the highest energy point along the reaction coordinate. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Vibrational frequency analysis of the transition state structure confirms its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

No specific studies characterizing transition states for reactions involving 4-Bromobenzyl-(2-methoxyphenyl)ether were identified in the available literature.

Theoretical Investigations of Catalytic Cycles

Theoretical investigations into the catalytic cycles of ethers often focus on cleavage mechanisms, which are critical in processes like lignin depolymerization. For 4-Bromobenzyl-(2-methoxyphenyl)ether, a relevant catalytic cycle to investigate would be its acid-catalyzed cleavage. Such reactions typically proceed via either an S_N1 or S_N2 mechanism after the initial protonation of the ether oxygen. masterorganicchemistry.com

The specific pathway for 4-Bromobenzyl-(2-methoxyphenyl)ether would depend on the stability of the potential carbocation intermediates. Cleavage of the benzyl C-O bond would lead to a relatively stable benzyl carbocation, suggesting a potential S_N1 pathway. acs.org In contrast, cleavage of the bond between the oxygen and the 2-methoxyphenyl group would be less likely to proceed via an S_N1 mechanism due to the instability of the resulting aryl cation.

Computational studies on similar ether linkages, such as the β-O-4 ether linkage in lignin, have utilized Density Functional Theory (DFT) to elucidate reaction mechanisms and activation barriers. frontiersin.org These studies show that the presence of substituents on the aromatic rings can significantly influence the reaction pathway and energetics. For 4-Bromobenzyl-(2-methoxyphenyl)ether, the electron-withdrawing bromine atom and the electron-donating methoxy group would be expected to modulate the electron density of the aromatic rings, thereby affecting the stability of intermediates and transition states in a potential catalytic cleavage cycle.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

For 4-Bromobenzyl-(2-methoxyphenyl)ether, the HOMO is expected to be located primarily on the electron-rich 2-methoxyphenyl ring, which has an electron-donating methoxy group. The LUMO, on the other hand, is likely to be distributed over the bromobenzyl portion of the molecule, influenced by the electron-withdrawing bromine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. scirp.org A smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

While specific calculated values for 4-Bromobenzyl-(2-methoxyphenyl)ether are not available, studies on related brominated diphenyl ethers and substituted anisole derivatives can provide an estimation. nih.govresearchgate.net The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups suggests a moderate HOMO-LUMO gap. DFT calculations, typically using functionals like B3LYP, are the standard method for determining these values. nih.gov

Table 1: Representative HOMO-LUMO Gaps of Related Aromatic Ethers (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anisole | -8.21 | 0.98 | 9.19 |

| Bromobenzene | -9.05 | -0.13 | 8.92 |

| Benzyl phenyl ether | -8.76 | 0.45 | 9.21 |

Note: The data in this table is illustrative and based on typical values for related compounds. Actual values for 4-Bromobenzyl-(2-methoxyphenyl)ether would require specific quantum chemical calculations.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov In an EPS map, regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For 4-Bromobenzyl-(2-methoxyphenyl)ether, the EPS map would be expected to show a significant negative potential around the oxygen atom of the ether linkage and the methoxy group due to the high electronegativity of oxygen. nih.gov The aromatic ring of the 2-methoxyphenyl group would also exhibit negative potential, enhanced by the electron-donating effect of the methoxy group. Conversely, the area around the bromine atom on the benzyl group would likely show a region of positive potential, often referred to as a "sigma-hole," making it a potential site for halogen bonding interactions. The hydrogen atoms of the benzyl group would also exhibit positive potential. This distribution of electrostatic potential would govern the non-covalent interactions and reactive encounters of the molecule.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the chemical compound “4-Bromobenzyl-(2-methoxyphenyl)ether.”

Consequently, it is not possible to provide an article on its advanced applications and future research directions as a synthetic intermediate, as the compound does not appear to be documented in publicly accessible sources. The requested detailed research findings and data tables for the specified outline topics could not be generated.

The topics for which information was sought include:

Strategic Building Block in Complex Organic Synthesis

Precursor for Novel Functional Materials

Development of Chemical Probes for Mechanistic Chemical Biology Studies

Design and Optimization of Novel Catalytic Systems Utilizing the Compound's Motifs

Exploration of New Synthetic Methodologies Leveraging its Unique Structural Features

Searches for this specific compound, including its potential synthesis, properties, and applications, did not yield any relevant results. Information is available for structurally related but distinct compounds, such as isomers (e.g., 2-Bromobenzyl-(2-methoxyphenyl)ether) or compounds with different ether substituents. However, per the instructions to focus solely on “4-Bromobenzyl-(2-methoxyphenyl)ether,” no content can be provided.

Q & A

Q. What are the optimal chromatographic conditions for purifying 4-Bromobenzyl-(2-methoxyphenyl)ether and its intermediates?

Methodological Answer: Purification of 4-Bromobenzyl-(2-methoxyphenyl)ether derivatives typically employs silica gel chromatography. For structurally similar aryl ethers, eluent ratios such as cyclohexane:diethyl ether (95:5 or 80:20) are effective, depending on the substituents. For brominated intermediates, a higher polarity eluent (e.g., 80:20 cyclohexane:diethyl ether) improves separation, while less polar analogs may require 95:5 ratios . Pre-purification via recrystallization or distillation is recommended for crude products with high impurity loads.

Q. Which spectroscopic techniques are most reliable for characterizing 4-Bromobenzyl-(2-methoxyphenyl)ether?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the ether linkage and substituent positions. The methoxy group () typically resonates at δ 3.7–3.9 ppm, while brominated aromatic protons appear downfield (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) can verify molecular ions (e.g., m/z 249.10 for ) and fragmentation patterns. NIST reference data (e.g., NIST MS 133614) should be cross-referenced for validation .

- FT-IR : Strong absorption bands near 1240–1250 cm (C-O-C stretch) and 2850–3000 cm (C-H stretch) confirm ether functionality .

Advanced Research Questions

Q. How can regioselective functionalization of 4-Bromobenzyl-(2-methoxyphenyl)ether be achieved?

Methodological Answer: Directed ortho-lithiation (DoM) strategies using α-lithiobenzyloxy groups enable regioselective functionalization. For example, dilithiation at the 2-methoxyphenyl moiety followed by quenching with electrophiles (e.g., DO, alkyl halides) yields difunctionalized derivatives with >90% regioselectivity. Reaction temperatures below −78°C and anhydrous conditions are critical to minimize side products like diphenylmethanol .

Q. How do substituents on the aromatic rings influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Br) : Enhance oxidative stability but reduce nucleophilicity, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with strong bases (e.g., CsCO) .

- Electron-Donating Groups (e.g., OCH) : Activate adjacent positions for electrophilic substitution but may necessitate protecting groups (e.g., TMSCl) during halogenation .

- Steric Effects : Bulky substituents on the benzyl group hinder coupling efficiency; microwave-assisted synthesis can mitigate this by accelerating reaction kinetics .

Q. How should researchers interpret contradictory spectral data across different analytical sources?

Methodological Answer: Discrepancies in spectral data (e.g., NMR shifts, MS fragmentation) often arise from solvent effects, impurities, or instrument calibration. To resolve conflicts:

- Cross-validate with NIST Standard Reference Database 69 .

- Re-run analyses under identical conditions (e.g., CDCl solvent, 400 MHz NMR).

- Use deuterated analogs or isotopic labeling to confirm peak assignments .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling 4-Bromobenzyl-(2-methoxyphenyl)ether?

Methodological Answer:

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines (CERCLA RQ: 100 lbs) .

Q. What environmental regulations govern the disposal of 4-Bromobenzyl-(2-methoxyphenyl)ether?

Methodological Answer:

- EPA Compliance : Listed as a Priority Pollutant under Clean Water Act 40CFR423. Dispose via incineration (≥99% DRE) or RCRA-permitted facilities .

- Wastewater Limits : Monitor effluent concentrations using EPA Method 8270 (GC-MS) to ensure compliance with ≤1 ppb thresholds .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on optimal reaction yields for ether-forming reactions?

Methodological Answer: Yield discrepancies often stem from:

- Catalyst Loading : Pd(PPh) at 5 mol% vs. 2 mol% alters turnover frequency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may hydrolyze intermediates; non-polar solvents (e.g., toluene) favor stability .

- Temperature Gradients : Microwave vs. conventional heating impacts reaction homogeneity.

- Mitigation : Design a fractional factorial experiment to isolate variables and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。